molecular formula C10H18Cl3N3 B2449367 (R)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride CAS No. 1286208-18-1

(R)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride

Cat. No.: B2449367
CAS No.: 1286208-18-1
M. Wt: 286.63
InChI Key: DMTHLAYAUMYMND-FYBBWCNBSA-N
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Description

®-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and an amine group, and it is commonly used in its trihydrochloride salt form to enhance its stability and solubility.

Properties

IUPAC Name

(3R)-1-(pyridin-3-ylmethyl)pyrrolidin-3-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c11-10-3-5-13(8-10)7-9-2-1-4-12-6-9;;;/h1-2,4,6,10H,3,5,7-8,11H2;3*1H/t10-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTHLAYAUMYMND-FYBBWCNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CN=CC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CN=CC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-3-ylmethyl halide under basic conditions.

    Amine Functionalization:

    Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the pyridin-3-ylmethyl group.

    Reduction: Reduction reactions can target the pyridin-3-ylmethyl group or the amine group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-3-one derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride: The enantiomer of the compound, which may have different biological activities.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures but different substituents.

    Pyridine derivatives: Compounds with similar pyridine ring structures but different functional groups.

Uniqueness

®-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride is unique due to its specific combination of a pyrrolidine ring and a pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

(R)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride is a chemical compound that has gained attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound, characterized by its unique structure featuring a pyrrolidine ring and a pyridine moiety, has demonstrated potential biological activities that warrant detailed examination.

Chemical Structure and Properties

The compound's IUPAC name is (3R)-1-(pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride, with the molecular formula C10H15N33HClC_{10}H_{15}N_3\cdot 3HCl and a molecular weight of approximately 267.67 g/mol. It is typically encountered in its trihydrochloride salt form, which enhances its solubility and stability in biological assays.

PropertyValue
Molecular FormulaC10H15N33HClC_{10}H_{15}N_3\cdot 3HCl
Molecular Weight267.67 g/mol
IUPAC Name(3R)-1-(pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The binding interactions can modulate various cellular pathways, influencing physiological responses. Notably, the compound may act as a ligand for G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, potentially affecting metabolic pathways relevant to various diseases. For instance, compounds with similar structures have been shown to inhibit enzymes involved in neurotransmitter degradation, suggesting a possible role in treating neurological disorders.

2. Receptor Binding

This compound may interact with cannabinoid receptors, particularly CB1, which is implicated in appetite regulation and energy homeostasis. Studies have suggested that compounds targeting CB1 can exhibit anorectic effects, making them candidates for anti-obesity therapies .

3. Antiproliferative Effects

Preliminary studies have demonstrated that derivatives of this compound can exhibit antiproliferative effects against cancer cell lines. For example, related compounds have shown efficacy against non-small cell lung cancer (NSCLC) by inhibiting tumor growth without significant toxicity .

Case Study 1: Anti-obesity Potential

A study focused on the modulation of the CB1 receptor revealed that certain analogs of pyridine-containing compounds could reduce food intake and body weight in animal models. This suggests that this compound could be explored further for its anti-obesity potential through similar mechanisms.

Case Study 2: Neuroprotective Effects

Research into the neuroprotective properties of amine-containing compounds has indicated that they can prevent neurotoxicity induced by beta-amyloid peptides, which are associated with Alzheimer’s disease. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .

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